ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride typically involves several steps. One common method includes the reaction of indole-2-carboxylic acid with ethyl chloroformate to form ethyl indole-2-carboxylate. This intermediate is then reacted with 2-aminoethylamine to produce the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride has been widely studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding the role of indole derivatives in cellular processes.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors in the central nervous system, similar to other indole derivatives. This binding can modulate neurotransmitter release and influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride can be compared with other indole derivatives such as tryptamine and serotonin. While all these compounds share a common indole structure, this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Similar Compounds
Tryptamine: A naturally occurring compound that serves as a precursor to various neurotransmitters.
Serotonin: A neurotransmitter that plays a key role in regulating mood, sleep, and other physiological functions.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Properties
IUPAC Name |
ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)12-10(7-8-14)9-5-3-4-6-11(9)15-12;/h3-6,15H,2,7-8,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEACTYGIRVSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.